molecular formula C9H11BrClN B12300817 2-(4-Bromo-2-chlorophenyl)propan-2-amine

2-(4-Bromo-2-chlorophenyl)propan-2-amine

Cat. No.: B12300817
M. Wt: 248.55 g/mol
InChI Key: PRBZVYNHZKIONE-UHFFFAOYSA-N
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Description

2-(4-Bromo-2-chlorophenyl)propan-2-amine is an organic compound with the chemical formula C9H12BrClN. It is a white crystalline solid that is soluble in water and other solvents. This compound is used as a pharmaceutical intermediate for the synthesis of other drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-Bromo-2-chlorophenyl)propan-2-amine involves the Suzuki–Miyaura coupling reaction. This reaction is widely applied for carbon–carbon bond formation and involves the use of organoboron reagents . The reaction conditions are typically mild and functional group tolerant, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical synthesis using similar coupling reactions. The process is optimized for high yield and purity, ensuring that the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-2-chlorophenyl)propan-2-amine undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

2-(4-Bromo-2-chlorophenyl)propan-2-amine has various scientific research applications, including:

    Chemistry: Used as an intermediate in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Used in the production of pharmaceuticals and other chemical products

Mechanism of Action

The mechanism of action of 2-(4-Bromo-2-chlorophenyl)propan-2-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)propan-2-amine: Similar structure but lacks the bromine atom.

    2-(4-Bromo-2-fluorophenyl)propan-2-amine: Similar structure but contains a fluorine atom instead of chlorine.

Uniqueness

2-(4-Bromo-2-chlorophenyl)propan-2-amine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring. This combination of substituents can influence the compound’s reactivity and interactions with other molecules, making it distinct from similar compounds .

Properties

Molecular Formula

C9H11BrClN

Molecular Weight

248.55 g/mol

IUPAC Name

2-(4-bromo-2-chlorophenyl)propan-2-amine

InChI

InChI=1S/C9H11BrClN/c1-9(2,12)7-4-3-6(10)5-8(7)11/h3-5H,12H2,1-2H3

InChI Key

PRBZVYNHZKIONE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=C(C=C(C=C1)Br)Cl)N

Origin of Product

United States

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